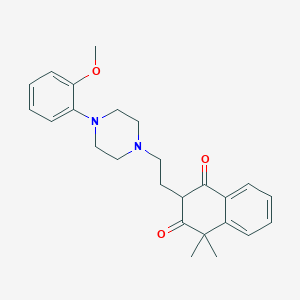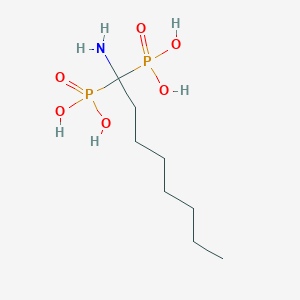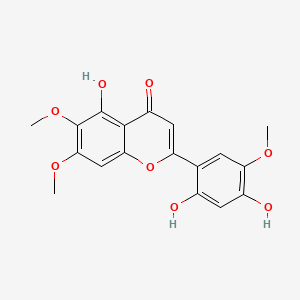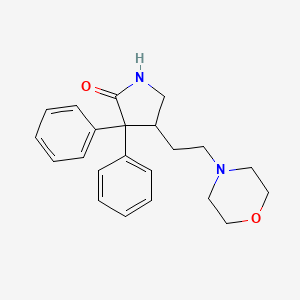
2-Pyrrolidinone, 4-(2-(4-morpholinyl)ethyl)-3,3-diphenyl-
Vue d'ensemble
Description
AHR-0914 is a biochemical.
Applications De Recherche Scientifique
Respiratory Stimulant Effect : Doxapram hydrochloride, a compound closely related to 2-Pyrrolidinone, has been identified as a potent respiratory stimulant. It acts primarily through direct stimulation of central respiratory centers and also mildly stimulates carotid chemoreceptors. Additionally, it exhibits a peripheral stimulating effect due to stimulation of aortic chemoreceptors and possibly other peripheral chemoreceptors. The compound also produces pressor responses through both central and peripheral mechanisms (Kato & Buckley, 1964).
Synthesis and Reactivity Studies : Studies have been conducted on the synthesis and reactivity of derivatives of 2-Pyrrolidinone. For example, the reaction of certain derivatives with bis-(ethoxycarbonyl)carbenoid yielded stable compounds, with their recyclization leading to the formation of different chemical structures (Yamagata et al., 1993). Similarly, the Gewald syntheses of 2-amino-3-carboethoxythiophenes involved 2-Pyrrolidinone derivatives, leading to various mechanistic insights (Peet et al., 1986).
Application in Organic Synthesis : 2-Pyrrolidinone derivatives have been utilized in organic synthesis, such as in the preparation of various pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives. The reactions and yields depend on the Lewis acid catalysts and the electronic nature of the reactants (Lu & Shi, 2007).
Antioxidant Activity : Some derivatives of 2-Pyrrolidinone exhibit significant antioxidant activity. A study found that certain polysubstituted derivatives displayed promising radical scavenging properties, comparable to conventional antioxidants (Nguyen et al., 2022).
Crystallographic Studies : The structural properties of 2-Pyrrolidinone derivatives have been characterized using crystallographic techniques. These studies provide valuable insights into the molecular structure and interactions of these compounds (Shalaby et al., 2014).
Pharmaceutical Applications : Although explicitly excluded from this request, it is important to note that several studies have explored the pharmaceutical applications of 2-Pyrrolidinone derivatives, particularly in anesthesia and analgesia.
Propriétés
IUPAC Name |
4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c25-21-22(18-7-3-1-4-8-18,19-9-5-2-6-10-19)20(17-23-21)11-12-24-13-15-26-16-14-24/h1-10,20H,11-17H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSQTUFDXLVGBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2CNC(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40962592 | |
| Record name | 3-[2-(Morpholin-4-yl)ethyl]-4,4-diphenyl-3,4-dihydro-2H-pyrrol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidinone, 4-(2-(4-morpholinyl)ethyl)-3,3-diphenyl- | |
CAS RN |
42595-90-4 | |
| Record name | 4-[2-(4-Morpholinyl)ethyl]-3,3-diphenyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42595-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ahr 0914 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042595904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[2-(Morpholin-4-yl)ethyl]-4,4-diphenyl-3,4-dihydro-2H-pyrrol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



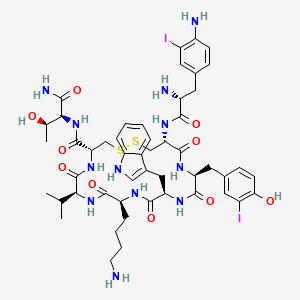
![{3-[3-(3,4-Dimethoxy-phenyl)-1-(1-{1-[2-(3,4,5-trimethoxy-phenyl)-butyryl]-piperidin-2yl}-vinyloxy)-propyl]-phenoxy}-acetic acid](/img/structure/B1665581.png)
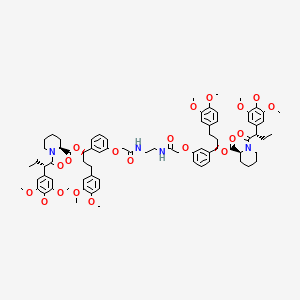
![{4-[2-Acetylamino-2-(3-carbamoyl-2-cyclohexylmethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5ylcarbamoyl)-ethyl]-2-phosphono-phenyl}-phosphonic acid](/img/structure/B1665585.png)



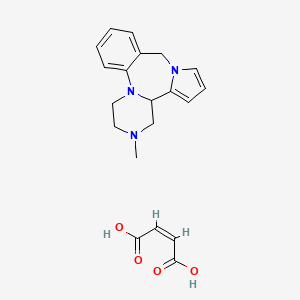

![5-[(3-Hydroxypropyl)thio]-3-methyl-1-(2-methylpropyl)-6-(1-naphthalenylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1665596.png)
